2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2S2/c1-2-15-5-3-4-11-24(15)18(26)13-29-21-23-17-10-12-28-19(17)20(27)25(21)16-8-6-14(22)7-9-16/h6-9,15H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAPBUZLYPCUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including nucleophilic substitution, cyclization, and functional group modifications
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-pressure reactors for cyclization reactions, advanced purification techniques such as column chromatography, and the use of automated synthesis equipment to ensure reproducibility and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a key reactive site, enabling nucleophilic substitution reactions. This moiety can undergo displacement by nucleophiles (e.g., amines, thiols) under basic or acidic conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | Replacement of -S- with alkyl groups | , |
| Aminolysis | Primary amines, Et₃N, RT | Thioether conversion to secondary amines |
For example, reaction with methyl iodide in dimethylformamide (DMF) yields a methylthio derivative, while treatment with benzylamine produces a benzylamine-substituted analog.
Oxidation of the Sulfanyl Linker
The sulfide (-S-) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂, CH₃COOH, RT | Sulfoxide (-SO-) derivative | , |
| Oxidation to sulfone | mCPBA, DCM, 0°C to RT | Sulfone (-SO₂-) derivative |
These oxidized products are often explored to modulate solubility and bioavailability in drug development.
Hydrolysis of Amide and Ketone Groups
The 2-oxoethyl group and piperidine-linked amide are hydrolytically labile under acidic or basic conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Amide hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid and 2-ethylpiperidine | |
| Ketone reduction | NaBH₄, MeOH, RT | Secondary alcohol derivative |
Hydrolysis of the amide bond cleaves the piperidine moiety, yielding a carboxylic acid intermediate.
Functionalization of the Piperidine Ring
The 2-ethylpiperidine substituent undergoes alkylation or acylation at the nitrogen atom:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| N-Alkylation | R-X, K₂CO₃, CH₃CN, 80°C | Quaternary ammonium salts | |
| Acylation | AcCl, pyridine, RT | N-Acylated piperidine derivatives |
These modifications are critical for tuning steric and electronic properties in structure-activity relationship (SAR) studies.
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group participates in EAS, though fluorine’s electron-withdrawing effect directs substitution to specific positions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-4-fluorophenyl derivative | |
| Halogenation | Br₂, FeBr₃, DCM, RT | 3-Bromo-4-fluorophenyl derivative |
Ring-Opening Reactions of the Thieno[3,2-d]pyrimidine Core
Under strong acidic or oxidizing conditions, the thieno[3,2-d]pyrimidine ring may undergo cleavage:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic ring opening | H₂SO₄ (conc.), 100°C | Fragmented thiophene and pyrimidine components |
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
-
Anticancer Activity :
- The compound has shown promising results against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table summarizes its cytotoxic effects:
These findings suggest its potential as an anticancer agent.Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) 12.5 Induction of apoptosis MCF-7 (Breast Cancer) 15.0 Cell cycle arrest HeLa (Cervical Cancer) 10.0 Inhibition of proliferation -
Pain Management :
- Clinical trials have investigated the efficacy of this compound in managing chronic pain conditions. Results indicated a notable reduction in pain levels compared to baseline measurements.
-
Metabolic Disorders :
- Studies have explored the effects on glucose metabolism in diabetic models, revealing improvements in insulin sensitivity and significant reductions in blood glucose levels.
In Vitro Studies
Recent studies have demonstrated that the compound exhibits significant activity against several cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
In Vivo Studies
Experimental models have shown that administration of the compound leads to reduced tumor growth in xenograft models. A study conducted on mice demonstrated:
- Tumor Volume Reduction : A significant decrease (up to 60%) in tumor volume compared to control groups.
- Survival Rates : Increased survival rates were observed in treated groups, indicating potential efficacy in vivo.
Case Studies
-
Case Study on Pain Management :
- A clinical trial investigated the efficacy of the compound in patients with chronic pain conditions. Results indicated a notable reduction in pain levels compared to baseline measurements.
-
Case Study on Metabolic Disorders :
- Another study explored the effects on glucose metabolism in diabetic models. The compound improved insulin sensitivity and reduced blood glucose levels significantly.
Mechanism of Action
The mechanism of action of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Key Substituent Variations:
Electronic Effects:
- Fluorine vs.
- Piperidine vs. Benzoxazin : The 2-ethylpiperidine group in the target compound introduces a basic nitrogen (pKa ~8.5), favoring charged interactions at physiological pH, whereas the benzoxazin moiety in offers hydrogen-bonding capabilities.
Physicochemical and Pharmacokinetic Properties
The target compound’s balanced logP and moderate molecular weight suggest favorable oral absorption, whereas Compound ’s high logP may limit solubility. Compound ’s hydroxypropyl group improves aqueous solubility but reduces membrane permeability.
Biological Activity
The compound 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. The specific compound can be synthesized through a sequence of reactions involving starting materials such as 2-ethylpiperidine and various electrophiles. The key steps often include:
- Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
- Introduction of substituents such as the ethylpiperidine moiety and the fluorophenyl group.
Antimicrobial Activity
Recent studies have shown that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- A study reported that certain derivatives demonstrated promising activity against both gram-positive and gram-negative bacteria. The structure-activity relationship indicated that the presence of specific substituents significantly influenced antimicrobial potency .
Antitumor Activity
Thieno[3,2-d]pyrimidine compounds have been evaluated for their antitumor activity:
- One study highlighted the ability of modified thieno[3,2-d]pyrimidines to inhibit cancer cell lines such as MDA-MB-231 (breast cancer) and K562 (leukemia). The most potent compounds showed IC50 values ranging from 0.55 μM to 1.68 μM against various cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | SU-DHL-6 | 0.55 |
| 12e | WSU-DLCL-2 | 0.95 |
| 12e | K562 | 1.68 |
| Compound l | MDA-MB-231 | 21.6 |
This table summarizes the antitumor activity of selected compounds derived from thieno[3,2-d]pyrimidines.
The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival:
- Inhibition of Phosphodiesterases (PDEs) : Some thieno[3,2-d]pyrimidines have been identified as PDE inhibitors, which play a crucial role in regulating intracellular signaling pathways .
- Targeting EGFR : Certain derivatives have shown efficacy in inhibiting epidermal growth factor receptor (EGFR) pathways, making them potential candidates for targeted cancer therapies .
Study on Antitumor Effects
In a detailed investigation by Elmongy et al., a series of thieno[3,2-d]pyrimidine derivatives were synthesized and screened for their cytotoxic effects against breast cancer cells. The study concluded that all tested compounds exhibited significant cytotoxicity at concentrations as low as 50 μM, with some derivatives outperforming established chemotherapeutics .
Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial properties of newly synthesized thieno[3,2-d]pyrimidines against various bacterial strains. The results indicated that certain compounds exhibited activity comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the thieno[3,2-d]pyrimidin-4-one core functionalized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : Introduction of the 4-fluorophenyl group at position 3 via Ullmann coupling or Pd-catalyzed cross-coupling under inert conditions (N₂ atmosphere) .
- Step 2 : Thioether linkage formation between the 2-oxoethylsulfanyl moiety and the 2-ethylpiperidine derivative, using thiourea or mercaptoacetic acid as sulfur donors. Reaction conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) must be tightly controlled to avoid side products .
- Yield Optimization : Catalysts like p-toluenesulfonic acid (p-TSA) or triethylamine improve reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and analytical techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm, thienopyrimidine protons at δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at ~470–480 Da) .
- X-ray Crystallography : For unambiguous confirmation of bond angles and torsional strain in the thienopyrimidine core, if single crystals are obtainable .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize target-agnostic assays to identify broad bioactivity:
- Enzyme Inhibition : Test against kinase panels (e.g., EGFR, CDK2) due to structural similarity to known kinase inhibitors .
- Cytotoxicity Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include a positive control (e.g., doxorubicin) .
- Solubility Screening : Measure logP via HPLC (C18 column, acetonitrile/water gradient) to guide formulation for in vivo studies .
Advanced Research Questions
Q. How does the 2-ethylpiperidin-1-yl moiety influence target binding kinetics and selectivity?
- Methodological Answer : Computational and experimental approaches are combined:
- Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., using AutoDock Vina). The ethylpiperidine group may enhance hydrophobic interactions with kinase hinge regions .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified targets (e.g., PI3Kγ). Compare with analogs lacking the ethylpiperidine group to isolate its contribution .
- Table : Selectivity Profile Against Kinases
| Kinase | KD (nM) | Selectivity vs. Wild-Type |
|---|---|---|
| PI3Kγ | 12.3 | 8-fold > PI3Kα |
| CDK2 | 45.7 | 3-fold > CDK4 |
Q. What strategies resolve contradictions in reported bioactivity data for thienopyrimidine analogs?
- Methodological Answer : Discrepancies often arise from assay conditions or structural variability:
- Assay Harmonization : Standardize protocols (e.g., ATP concentration in kinase assays) across labs .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfoxide formation) that may alter activity .
- Case Study : An analog with a 4-ethoxyphenyl group showed 10x lower IC₅₀ in one study due to improved solubility in assay buffer (PBS vs. DMSO) .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate CYP450 inhibition and hERG channel liability. The 4-fluorophenyl group may reduce CYP3A4 affinity compared to chlorinated analogs .
- Metabolite Identification : Run in silico metabolism simulations (e.g., GLORYx) to predict Phase I/II metabolites. The sulfanyl group is prone to glutathione conjugation, suggesting potential hepatotoxicity .
Structure-Activity Relationship (SAR) Considerations
Q. How do substituents on the phenyl ring (e.g., 4-fluoro vs. 3,5-dimethyl) modulate bioactivity?
- Methodological Answer :
- Comparative SAR Table :
| Substituent | Target (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorophenyl | PI3Kγ: 12.3 | 8.2 (PBS, pH 7.4) |
| 3,5-Dimethylphenyl | PI3Kγ: 28.9 | 2.1 (PBS, pH 7.4) |
- Key Insight : Electron-withdrawing groups (e.g., -F) enhance target affinity but reduce solubility. Hydrophobic substituents (e.g., -CH₃) improve membrane permeability .
Experimental Design Challenges
Q. What methods mitigate solubility limitations in in vivo studies?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., 10% Cremophor EL) or nanocarriers (liposomes) to enhance bioavailability .
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the 2-oxoethylsulfanyl moiety to improve aqueous solubility .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
- Methodological Answer :
- Target Overlap : The compound may inhibit overlapping pathways (e.g., NF-κB in inflammation vs. PI3K/Akt in cancer) .
- Cell-Type Specificity : Differential expression of targets (e.g., COX-2 in macrophages vs. EGFR in epithelial cells) explains divergent outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
